2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride
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Overview
Description
2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride is a compound that features an adamantane moiety, a phenoxy group, and an ethanamine chain The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with adamantane in the presence of a base to form 4-(adamantan-1-yl)phenol.
Etherification: The phenol intermediate is then reacted with 2-chloroethanol under basic conditions to form 2-(4-(adamantan-1-yl)phenoxy)ethanol.
Amination: The final step involves the conversion of the ethanol derivative to the ethanamine derivative using ammonia or an amine source, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials due to its stable and rigid structure.
Mechanism of Action
The mechanism of action of 2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to interact with biological membranes, potentially altering their properties. The phenoxy and ethanamine groups may interact with various enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine: A simpler compound with similar structural features but lacking the phenoxy group.
4-(Adamantan-1-yl)phenol: Similar to the intermediate used in the synthesis of 2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride.
2-(Adamantan-1-yl)ethanamine: Lacks the phenoxy group but shares the adamantane and ethanamine moieties.
Uniqueness
This compound is unique due to the combination of the adamantane, phenoxy, and ethanamine groups. This combination imparts specific chemical and biological properties that are not present in simpler analogs. The presence of the phenoxy group, in particular, allows for additional interactions and modifications, enhancing its versatility in various applications.
Properties
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.ClH/c19-5-6-20-17-3-1-16(2-4-17)18-10-13-7-14(11-18)9-15(8-13)12-18;/h1-4,13-15H,5-12,19H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODAFBOWAHRMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24827494 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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